molecular formula C19H23N3O4 B5238420 1-[(2,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine

1-[(2,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B5238420
M. Wt: 357.4 g/mol
InChI Key: JZBSULNWXIPUAV-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is a synthetic organic compound belonging to the piperazine class Piperazines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-nitrophenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

    Reduction: Formation of 4-aminophenylpiperazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-[(2,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine exerts its effects is primarily through its interaction with biological targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 1-[(2,4-Dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)piperazine
  • 1-[(2,4-Dimethoxyphenyl)methyl]-4-(3-nitrophenyl)piperazine
  • 1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine

Comparison: 1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of both methoxy and nitro groups on its aromatic rings. These functional groups contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, receptor binding affinities, and therapeutic potentials.

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-25-18-8-3-15(19(13-18)26-2)14-20-9-11-21(12-10-20)16-4-6-17(7-5-16)22(23)24/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBSULNWXIPUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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